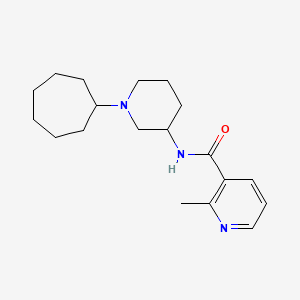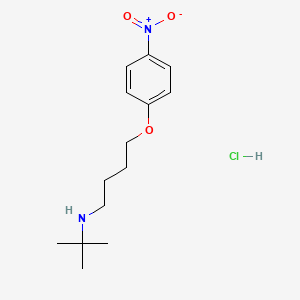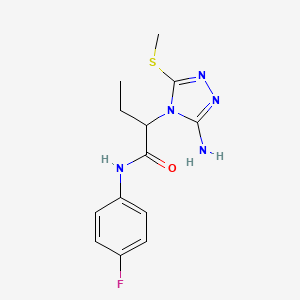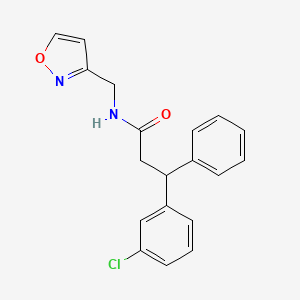![molecular formula C23H21N3O3 B6064394 4-Isobutoxy-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide CAS No. 6008-38-4](/img/structure/B6064394.png)
4-Isobutoxy-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isobutoxy-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an isobutoxy group, a pyridinyl group, and a benzo[d]oxazolyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]oxazole ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the pyridinyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is reacted with a halogenated benzo[d]oxazole intermediate in the presence of a palladium catalyst.
Attachment of the isobutoxy group: This can be done through an etherification reaction, where an isobutyl alcohol is reacted with a halogenated benzamide derivative under basic conditions.
Final coupling: The final step involves coupling the intermediate products to form the target compound, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isobutoxy-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyridinyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Isobutoxy-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-Isobutoxy-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide: Lacks the isobutoxy group, which may affect its solubility and biological activity.
4-Isobutoxy-N-(benzo[d]oxazol-5-yl)benzamide: Lacks the pyridinyl group, which may influence its binding affinity to molecular targets.
4-Isobutoxy-N-(2-(pyridin-4-yl)benzamide: Lacks the benzo[d]oxazole ring, which may alter its chemical reactivity and stability.
Uniqueness
The uniqueness of 4-Isobutoxy-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the isobutoxy group enhances its solubility, the pyridinyl group contributes to its binding affinity, and the benzo[d]oxazole ring provides stability and reactivity.
Eigenschaften
IUPAC Name |
4-(2-methylpropoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15(2)14-28-19-6-3-16(4-7-19)22(27)25-18-5-8-21-20(13-18)26-23(29-21)17-9-11-24-12-10-17/h3-13,15H,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNOOVPCEKYVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362149 |
Source


|
| Record name | 4-(2-Methylpropoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6008-38-4 |
Source


|
| Record name | 4-(2-Methylpropoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2-dibromo-N'-[(3Z)-7-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B6064318.png)


![(2E)-3-(3,4-dimethoxyphenyl)-N-[1-(2-pyridinylmethyl)-3-piperidinyl]acrylamide](/img/structure/B6064338.png)
![5-[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole](/img/structure/B6064346.png)

![methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6064353.png)
![2-(4-Ethoxyphenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B6064355.png)
![1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanone](/img/structure/B6064358.png)

![[3-[2-(2-Methylphenyl)ethyl]piperidin-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone](/img/structure/B6064383.png)
![3-amino-N-benzyl-4-(methoxymethyl)-N,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6064392.png)
![[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-pyrazin-2-ylmethanone](/img/structure/B6064411.png)

